8-(2,3-Dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2(1H)-one
Overview
Description
The compound “8-(2,3-Dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2(1H)-one” is a quinoline derivative. Quinolines are aromatic compounds that contain two fused six-membered rings, one of which is a benzene ring and the other is a nitrogen-containing pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, with various functional groups attached at specific positions. These include methoxy groups and a dihydroxybutoxy group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the functional groups and the aromatic quinoline core. The methoxy groups might be susceptible to reactions involving nucleophilic substitution, while the dihydroxybutoxy group could potentially undergo reactions involving the hydroxyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyl and methoxy groups might increase its solubility in polar solvents .Scientific Research Applications
Cytotoxic Activity
A study identified a new quinoline derivative, methyl 8-(3-methoxy-3-methylbutyl)-2-methylquinoline-4-carboxylate, isolated from Streptomyces sp. neau50. This compound showed cytotoxicity against the human lung adenocarcinoma cell line A549, suggesting potential use in cancer research and therapy (Wang et al., 2011).
Synthesis and Mechanistic Studies
Research on 8-methylquinoline derivatives, including synthesis and their interaction with other compounds, provides insights into their chemical properties and potential applications in pharmaceuticals and materials science. For instance, a study explored the synthesis of organorhodium(III) complexes of 8-methylquinoline, contributing to our understanding of organometallic chemistry (Nonoyama, 1974).
Antiparasitic and Antimalarial Activities
Several studies have investigated the antiparasitic and antimalarial activities of 8-aminoquinoline derivatives. These compounds, including variations like 8-[(4-Amino-1-Methylbutyl)Amino]-6-Methoxy-4-Methyl-5-[3,4-Dichlorophenoxy]Quinoline Succinate, have been found effective in animal models of malaria and other parasitic diseases (Nanayakkara et al., 2008).
Antibacterial Activity
The synthesis and antimicrobial activity of certain 4-amino-8-methylquinolines have been explored, demonstrating slight antibacterial properties against both Gram-positive and Gram-negative bacteria. These findings suggest potential applications in developing new antibacterial agents (Meyer et al., 2001).
Quantum Entanglement and Diagnostic Applications
A study presented an analytical model to analyze the interaction between a moving nano molecule, including 6-Methoxy-8-[[6-Methoxy-8-[[6-Methoxy-2-Methyl-1-(2-Methylpropyl)-3,4-Dihydro-1H-Isoquinolin-7-yl]Oxy]-2-Methyl-1-(2-Methylpropyl)-3,4-Dihydro-1H-Isoquinolin-7-yl]Oxy]-2-Methyl-1-(2-Methylpropyl)-3,4-Dihydro-1H Isoquinolin-7-ol, and a two-mode field for diagnosing human cancer cells, tissues, and tumors. This points to advanced applications in medical diagnostics and molecular physics (Alireza et al., 2019).
Antitumor Properties
Another study identified 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one as an antitumor lead, demonstrating high antiproliferative activity in tumor cell lines and potential as a novel class of tumor-vascular disrupting agents (Cui et al., 2017).
Future Directions
properties
IUPAC Name |
8-(2,3-dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-16(20,22-4)13(18)9-23-11-7-5-6-10-12(21-3)8-14(19)17(2)15(10)11/h5-8,13,18,20H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COMTYGQAMQKQCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(COC1=CC=CC2=C1N(C(=O)C=C2OC)C)O)(O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585157 | |
Record name | 8-(2,3-Dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,3-Dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2(1H)-one | |
CAS RN |
2520-38-9 | |
Record name | 8-(2,3-Dihydroxy-3-methoxybutoxy)-4-methoxy-1-methylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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